molecular formula C17H18ClN3O3S B2536712 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 886920-93-0

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No. B2536712
M. Wt: 379.86
InChI Key: HAWQKBMZOOZICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and stability. These properties can be determined through various experimental techniques .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazol and piperazinyl methanone possess significant antimicrobial properties. For example, the synthesis and antimicrobial activity evaluation of new pyridine derivatives, including those incorporating benzothiazole and piperazine units, have shown variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Another study synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, finding moderate to good antimicrobial activity against various pathogens (Mhaske et al., 2014).

Chemotherapeutic Potential

The compound's structural analogs have been explored for their potential in chemotherapy. The discovery and synthesis of novel, highly potent selective estrogen receptor modulators (SERMs) related to benzothiophene derivatives exemplify the pursuit of therapeutic agents with beneficial profiles for cancer treatment. Such compounds demonstrate potent estrogen antagonist properties while being agonists for bone tissues and serum lipids (Palkowitz et al., 1997).

Anti-tubercular Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones framework has been identified as a promising chemotype against Mycobacterium tuberculosis. Specific derivatives have demonstrated potent anti-tubercular activity, with several compounds showing low micromolar minimum inhibitory concentrations (MICs) and low cytotoxicity, marking them as potential leads in anti-tubercular drug development (Pancholia et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is crucial for handling and disposing of the compound safely .

properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-11-12(18)2-3-14-15(11)19-17(25-14)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWQKBMZOOZICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

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